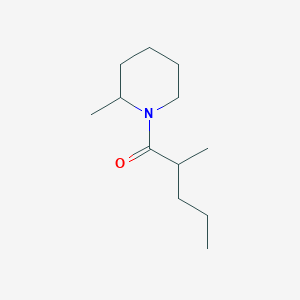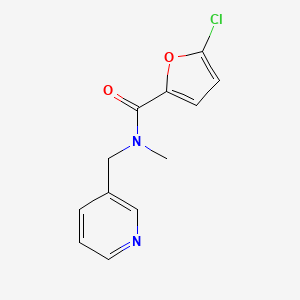
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide may also interfere with the insect's sense of smell, making it more difficult for the insect to locate its host.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized in the liver. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is excreted primarily in the urine. The biochemical and physiological effects of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide are not fully understood, but it is believed that N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide may affect the nervous system of insects.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is a highly effective insect repellent that can be used to prevent insects from interfering with experiments. However, N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide can also interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide can be toxic to some species of insects, which may limit its use in certain experiments.
Future Directions
There are several areas of research that could benefit from further study of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. Another area of research is the use of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide in agriculture as a crop protectant. Finally, there is a need for further research into the mechanism of action of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide to better understand how it works and how it can be used more effectively.
Synthesis Methods
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is synthesized through a multi-step process that involves the reaction of m-toluic acid with thionyl chloride to produce m-tolyl chloride. The m-tolyl chloride is then reacted with diethylamine and formaldehyde to produce N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. The synthesis of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is a well-established process that has been optimized to produce high yields of the compound.
Scientific Research Applications
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of applications, including personal insect repellents, insecticide-treated clothing, and insecticide-treated bed nets. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has also been studied for its potential use in agriculture as a crop protectant.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-11(10(9)2)12(15)13(3)7-8-14/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLDBSPENALSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)








